molecular formula C13H18Cl5N3O B2500695 2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride CAS No. 2241128-93-6

2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride

Cat. No. B2500695
CAS RN: 2241128-93-6
M. Wt: 409.56
InChI Key: KKZAEWKBOQYGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as NMDAR/TRPM4 interface inhibitor C19 dihydrochloride . It is a small molecule that directly targets the TRPM4 TwinF domain and blocks its interaction with GluN2A/GluN2B (NR2A/NR2B) I4 domain .


Molecular Structure Analysis

The empirical formula of this compound is C13H16Cl3N3O·2HCl . The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

This compound is a white to beige powder that is soluble in water and DMSO . It has a molecular weight of 409.57 .

Scientific Research Applications

Neuroprotection

The compound has been found to be a potent neuroprotectant . It prevents NMDAR/TRPM4 interaction-dependent excitotoxicity without affecting, and even enhancing, NMDAR-mediated essential functions . This makes it a promising candidate for the treatment of neurodegenerative diseases.

Treatment of Excitotoxicity

Excitotoxicity, a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters, is a major cause of neuronal death in acute and chronic neurological diseases. The compound can eliminate NMDAR-mediated toxicity without affecting NMDAR-induced calcium signals .

Mitochondrial Dysfunction

The compound has been shown to strongly reduce NMDA-triggered toxicity and mitochondrial dysfunction . This could have implications in the treatment of diseases where mitochondrial dysfunction plays a key role.

Gene Induction

The compound has been found to abolish cyclic adenosine monophosphate–responsive element binding protein (CREB) shutoff, thereby boosting gene induction . This could potentially be used in gene therapy.

Reduction of Neuronal Loss

The compound has been shown to reduce neuronal loss in mouse models . This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Disruption of Harmful Protein Interactions

The compound has been found to disrupt the harmful interaction between NMDAR and TRPM4 . This disruption prevents excitotoxicity, offering a new approach to neuroprotection.

Stroke-Induced Brain Damage

The compound has been shown to reduce stroke-induced brain damage . This suggests it could be a potential therapeutic agent in the treatment of stroke.

Potential Treatment for Neurodegenerative Diseases

Given its neuroprotective properties and its ability to disrupt harmful protein interactions, the compound offers a new direction for the treatment of difficult-to-treat neurodegenerative diseases .

Mechanism of Action

Target of Action

The primary targets of the compound NMDAR-TRPM4 blocker C19 dihydrochloride, also known as 2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride, are the NMDAR (N-methyl-D-aspartate receptor) and TRPM4 (Transient Receptor Potential Cation Channel Subfamily M Member 4) . These receptors are fundamental to brain development, control synaptic plasticity in adults, and initiate transcriptional responses needed for the consolidation of adaptive processes in the nervous system .

Mode of Action

The compound acts by directly targeting the TRPM4 TwinF domain and blocking its interaction with the GluN2A/GluN2B (NR2A/NR2B) I4 domain . This prevents NMDAR/TRPM4 interaction-dependent excitotoxicity without affecting, and even enhancing, NMDAR-mediated essential functions .

Biochemical Pathways

The compound’s action affects the pathways related to excitotoxicity , a process where neurons are damaged and killed by the overactivation of receptors for the excitatory neurotransmitter glutamate . By blocking the interaction between NMDAR and TRPM4, the compound prevents excitotoxicity, thereby protecting neurons .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that the compound has a death protection EC50 value of 1.1 μM 24 hours post 10-minute exposure of primary murine hippocampal neurons to 20 μM NMDA . This suggests that the compound has a significant bioavailability and efficacy at relatively low concentrations.

Result of Action

The compound strongly reduces NMDA-triggered toxicity and mitochondrial dysfunction, abolishes cyclic adenosine monophosphate–responsive element binding protein (CREB) shutoff, boosts gene induction, and reduces neuronal loss in mouse models . This suggests that the compound has a neuroprotective effect.

Future Directions

The future directions for this compound could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, this compound could be used to design new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3N3O.2ClH/c14-9-3-11(16)12(4-10(9)15)18-13(20)7-19-2-1-8(5-17)6-19;;/h3-4,8H,1-2,5-7,17H2,(H,18,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZAEWKBOQYGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NMDAR-TRPM4 blocker C19 dihydrochloride

CAS RN

2241128-93-6
Record name 2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.